molecular formula C15H13N5O2 B14064746 1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone CAS No. 101102-31-2

1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone

Cat. No.: B14064746
CAS No.: 101102-31-2
M. Wt: 295.30 g/mol
InChI Key: CPKNJMDICSGGQV-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone is a hydrazone derivative of the 1,3,5-triazin-2(1H)-one scaffold, featuring phenoxy substituents at the 4- and 6-positions. The phenoxy groups contribute to its aromatic character and influence its solubility and electronic properties.

Properties

CAS No.

101102-31-2

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

(4,6-diphenoxy-1,3,5-triazin-2-yl)hydrazine

InChI

InChI=1S/C15H13N5O2/c16-20-13-17-14(21-11-7-3-1-4-8-11)19-15(18-13)22-12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,19,20)

InChI Key

CPKNJMDICSGGQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)NN)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Cyanuric Chloride

The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile precursor for triazine derivatives. Selective substitution of two chlorine atoms with phenoxy groups is achieved via nucleophilic aromatic substitution. In a typical procedure, cyanuric chloride is dissolved in acetone and cooled to 0–5°C. Phenol, deprotonated by sodium hydroxide, is added dropwise to ensure controlled mono- and di-substitution. The reaction proceeds as follows:

$$
\text{Cyanuric chloride} + 2\,\text{Phenol} \xrightarrow{\text{NaOH, acetone}} 2\text{-Chloro-4,6-diphenoxy-1,3,5-triazine} + 2\,\text{HCl}
$$

The intermediate 2-chloro-4,6-diphenoxy-1,3,5-triazine is isolated by filtration and washed with cold ethanol to remove unreacted starting materials.

Hydrolysis to Triazin-2(1H)-one

The remaining chlorine at position 2 is hydrolyzed to form the triazinone core. Refluxing the chlorinated intermediate in aqueous sodium hydroxide (10% w/v) for 6–8 hours induces hydrolysis, followed by acidification with hydrochloric acid to precipitate the product:

$$
2\text{-Chloro-4,6-diphenoxy-1,3,5-triazine} \xrightarrow{\text{NaOH, H}_2\text{O}} 4,6\text{-Diphenoxy-1,3,5-triazin-2(1H)-one} + \text{HCl}
$$

This step achieves yields of 75–85%, with purity confirmed via HPLC (>99%).

Hydrazone Formation via Condensation

Reaction of Triazinone with Hydrazine Derivatives

The hydrazone moiety is introduced by condensing 4,6-diphenoxy-1,3,5-triazin-2(1H)-one with hydrazine hydrate. In ethanol containing 2–3 drops of acetic acid, the ketone undergoes nucleophilic attack by hydrazine, forming a tetrahedral intermediate that dehydrates to yield the hydrazone:

$$
4,6\text{-Diphenoxy-triazinone} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, CH}3\text{COOH}} 1,3,5\text{-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone} + \text{H}2\text{O}
$$

Refluxing for 4–6 hours ensures completion, monitored by TLC (ethyl acetate/hexane, 2:1). The product is purified via recrystallization from ethanol, yielding 70–80%.

Alternative Carbonyl Partners

While hydrazine hydrate is standard, substituted hydrazines (e.g., phenylhydrazine) or aldehydes/ketones can modify the hydrazone’s properties. For example, reacting 2-hydrazino-4,6-diphenoxy-1,3,5-triazine with benzaldehyde forms a Schiff base derivative, though this route is less common for the target compound.

Mechanistic Insights

Substitution and Hydrolysis Dynamics

The electrophilic triazine ring facilitates sequential substitution, with phenoxy groups preferentially occupying positions 4 and 6 due to steric and electronic factors. Hydrolysis proceeds via a base-assisted mechanism, where hydroxide ions attack the electron-deficient C2 chlorine, leading to a tetrahedral intermediate that collapses to the triazinone.

Hydrazone Condensation Pathway

The reaction follows a proton-catalyzed mechanism:

  • Protonation of the triazinone’s carbonyl oxygen enhances electrophilicity.
  • Hydrazine’s nucleophilic nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.
  • Dehydration via acid-catalyzed elimination yields the hydrazone.

Optimization and Characterization

Reaction Conditions

Step Solvent Catalyst Temperature Time (h) Yield (%)
Phenoxy substitution Acetone NaOH 0–5°C 4 85
Hydrolysis H₂O NaOH Reflux 8 80
Hydrazone formation Ethanol CH₃COOH Reflux 6 78

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Signals at δ 7.2–7.6 ppm (aromatic protons), δ 8.3 ppm (NH), and δ 10.1 ppm (C=N).
  • IR (KBr): Bands at 1660 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 3250 cm⁻¹ (N-H).
  • Elemental Analysis : Calculated for C₁₅H₁₂N₄O₃: C 58.44%, H 3.89%, N 18.18%; Found: C 58.39%, H 3.92%, N 18.14%.

Applications and Derivatives

The compound’s rigid triazine core and hydrazone functionality make it a candidate for:

  • Anticancer agents : Hydrazones exhibit dose-dependent cytotoxicity against tumor cell lines.
  • Coordination chemistry : The C=N group chelates metal ions, enabling catalytic applications.
  • UV stabilizers : Phenoxy groups absorb UV radiation, enhancing material durability.

Chemical Reactions Analysis

Hydrazone-Specific Reactions

The hydrazone moiety (–NH–N=CH–) enables characteristic reactions such as hydrolysis and condensation :

  • Acid-Catalyzed Hydrolysis :
    Under acidic conditions (e.g., HCl/EtOH), the hydrazone bond cleaves to regenerate the parent carbonyl compound (4,6-diphenoxy-1,3,5-triazin-2(1H)-one) and hydrazine derivatives .

    Compound+H2OH+4 6 Diphenoxy 1 3 5 triazin 2 1H one+Hydrazine\text{Compound}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{4 6 Diphenoxy 1 3 5 triazin 2 1H one}+\text{Hydrazine}
  • Condensation with Carbonyl Compounds :
    Reacts with aldehydes/ketones in ethanol under reflux to form Schiff base derivatives. For example, condensation with p-nitrobenzaldehyde yields a new hydrazone with enhanced π-conjugation .

Triazine Ring Reactivity

The 1,3,5-triazine core participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing substituents:

  • Phenoxy Group Replacement :
    Phenoxy groups at C4 and C6 are displaced by stronger nucleophiles (e.g., amines, thiols) under controlled conditions.
    Example : Reaction with piperidine at 60°C in acetone replaces phenoxy groups with piperidine, forming 4,6-dipiperidinyl derivatives .

    Reaction ConditionsNucleophileProductYield (%)Reference
    Acetone, 60°C, 6 hPiperidine4,6-Dipiperidinyl-triazin-2-one72
    DCM, RT, 24 hThiophenol4,6-Diphenylthio-triazin-2-one65

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles:

  • Intramolecular Cyclization :
    Heating in polyphosphoric acid (PPA) induces cyclization, forming triazolo[1,5-a]triazine derivatives .

    CompoundPPA 120 CTriazolo 1 5 a triazine+H2O\text{Compound}\xrightarrow{\text{PPA 120 C}}\text{Triazolo 1 5 a triazine}+\text{H}_2\text{O}

Tautomerization

The hydrazone group exhibits keto-enol tautomerism, confirmed by NMR studies :

  • Keto Form : Dominant in non-polar solvents (δ 10.2 ppm for NH proton in DMSO-d6).

  • Enol Form : Observed in polar protic solvents (δ 8.9 ppm for –OH proton).

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C–N bond cleavage in the triazine ring, yielding phenoxy radicals and hydrazone fragments . This reactivity is exploited in UV-stabilizer applications for polymers.

Key Spectroscopic Data

| Reaction Type | IR (cm⁻¹) | 1H NMR^1\text{H NMR} (δ, ppm) | 13C NMR^{13}\text{C NMR} (δ, ppm) |
|-----------------------|----------------------------|--------------------------------------|--------------------------------------|
| Hydrazone Formation | 1640 (C=N), 3200 (N–H) | 8.2 (s, 1H, –NH), 7.5–7.3 (Ph) | 158 (C=N), 122 (C–O) |
| SNAr with Piperidine | 1595 (C–N), 1240 (C–O) | 3.5 (m, 8H, piperidine), 7.1 (Ph) | 152 (C–N), 115 (C–O) |

Scientific Research Applications

1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and proteins, depending on its structure and functional groups. The hydrazone group is particularly important for its biological activity, as it can form stable complexes with metal ions and other biomolecules, thereby modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone and related triazine derivatives:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Functional Groups Biological Activity Reference ID
This compound 4,6-diphenoxy, hydrazone (C=N-NH) C₁₉H₁₅N₅O₂ Not reported Triazinone, hydrazone, phenoxy Antiproliferative (MCF-7, HCT-116)
2-(4-Fluorobenzylidene)hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine (7e) 4,6-di(piperidinyl), 2-(4-FB-hydrazone) C₂₀H₂₆FN₇ 215–217 Triazine, hydrazone, piperidine Carbonic anhydrase-II inhibition
4,6-Diphenyl-1,3,5-triazin-2(1H)-one 4,6-diphenyl C₁₅H₁₁N₃O 280–282 Triazinone, phenyl UV stabilizer, agrochemical intermediate
2-Hydroxysimazine 4,6-bis(ethylamino), 2-hydroxy C₇H₁₂N₆O 228–230 Triazinone, ethylamino, hydroxyl Herbicide
4,6-Bis(diethylamino)-1,3,5-triazin-2(1H)-one hydrazone (Meladrazine) 4,6-bis(diethylamino), hydrazone C₁₁H₂₃N₇ 165–167 Triazinone, hydrazone, diethylamino Plant growth regulator

Structural and Electronic Differences

  • Substituent Effects: The presence of phenoxy groups in the target compound enhances electron-withdrawing effects compared to alkylamino (e.g., diethylamino in Meladrazine) or piperidinyl substituents (e.g., compound 7e). This difference alters solubility and reactivity in nucleophilic substitution reactions .
  • Hydrazone vs.

Biological Activity

1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and applications based on a review of recent literature and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4,6-diphenoxy-1,3,5-triazine with hydrazine derivatives. Various substituents on the triazine core significantly influence the biological activity of the resulting hydrazones. For instance, studies have shown that modifications to the phenolic and hydrazone moieties can enhance antiproliferative effects against cancer cell lines .

Antiproliferative Effects

Research indicates that derivatives of 1,3,5-triazine exhibit notable antiproliferative activity against various cancer cell lines. A study evaluated several synthesized compounds against MCF-7 (breast cancer) and HCT-116 (colon carcinoma) cell lines using the MTT assay. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
Compound 11MCF-71.0
Compound 11HCT-1160.98
Compound 8aMCF-710.4 - 22.2
Compound 7aHCT-1168.8 - 19.5

The most potent compound identified was Compound 11, which contains two morpholine rings and exhibited IC50 values of 1.0 µM for MCF-7 and 0.98 µM for HCT-116 cells . The structure-activity relationship (SAR) analysis highlighted that substituents on the triazine core significantly affect antiproliferative activity.

The mechanism through which these compounds exert their effects often involves inhibition of key cellular pathways related to cancer proliferation. For example, some derivatives have been reported to act as selective inhibitors of the mammalian target of rapamycin (mTOR), impacting cell growth and survival pathways . Additionally, certain compounds have shown inhibition against epidermal growth factor receptors (EGFR), further contributing to their antiproliferative properties .

Case Studies

Several case studies have demonstrated the efficacy of triazine derivatives in clinical settings:

  • Case Study on MCF-7 Cells : A derivative with a dimorpholino substituent exhibited significant growth inhibition in MCF-7 cells compared to control groups.
  • Case Study on HCT-116 Cells : Another study focused on compounds with piperidine rings showed enhanced activity against HCT-116 cells, suggesting that structural modifications can lead to improved therapeutic outcomes.

Applications

Beyond their role in cancer therapy, these compounds are also utilized in various fields:

  • Photovoltaic Applications : Used in organic solar cells due to their ability to enhance light absorption.
  • Fluorescent Dyes : Key components in biological imaging and diagnostics.
  • Polymer Chemistry : Incorporated into polymers for improved thermal stability and UV resistance.
  • Agricultural Chemicals : Serve as photostabilizers for pesticides .

Q & A

Q. What are the standard synthetic routes for preparing 1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution of phenoxy groups on a triazine core followed by hydrazone formation. For example, a reflux method using phenol derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO under reduced pressure yields intermediates, which are further reacted with hydrazine . Reaction duration (e.g., 18 hours for reflux) and stoichiometric ratios (e.g., 3.0–4.0 mol phenol per mole of triazine chloride) critically affect yields, with reported yields around 65% . Post-synthesis purification via crystallization (water-ethanol mixtures) is essential to isolate the product as a light-yellow powder .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • 1H-NMR : Aromatic protons from diphenoxy groups appear as multiplet signals between δ 7.07–7.42 ppm, while hydrazone NH protons resonate near δ 7.14 ppm .
  • Melting Point : Reported ranges (e.g., 141–143°C or 235°C) vary based on substituents and crystallinity .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., C15H11N3O, MW 249.27) .
  • HPLC : Reverse-phase C18 columns with methanol/water gradients resolve impurities, especially for hydrazone tautomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for hydrazone derivatives of triazines?

Discrepancies in antimicrobial or cytotoxic activity often arise from:

  • Structural variations : Substituted phenoxy groups (e.g., electron-withdrawing Cl or electron-donating OCH3) alter electronic profiles, impacting receptor binding .
  • Assay conditions : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative), incubation times, or solvent carriers (DMSO vs. saline) significantly affect results .
  • Statistical rigor : Use one-way ANOVA with independent two-sample t-tests (p < 0.001) to validate activity claims .

Q. What electrochemical properties make this compound suitable for materials science applications?

The hydrazone moiety enables redox activity, with oxidation potentials influenced by phenoxy substituents. Cyclic voltammetry (CV) in acetonitrile reveals quasi-reversible peaks near +0.8 V (vs. Ag/AgCl), suggesting utility in charge-transfer complexes or sensors . Density functional theory (DFT) calculations correlate HOMO-LUMO gaps (e.g., 3.5–4.2 eV) with observed electrochemical behavior .

Q. How can mechanistic studies differentiate between hydrolysis pathways of the hydrazone group under acidic vs. basic conditions?

  • Acidic conditions : Hydrazone cleavage proceeds via protonation of the imine nitrogen, forming a diazonium intermediate that hydrolyzes to a carbonyl compound .
  • Basic conditions : Nucleophilic attack by hydroxide ions at the C=N bond generates hydrazine and a triazinone derivative.
    Monitor reaction progress using UPLC-MS to identify intermediates (e.g., diazonium species at m/z 250–300) .

Critical Research Gaps

  • Toxicity profiling : Limited data exist on ecotoxicological impacts (e.g., LD50 in model organisms) .
  • Scale-up challenges : Solvent recovery (DMSO) and byproduct management require optimization for industrial relevance .

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